![molecular formula C6H5BrClNO B2457588 3-Bromo-4-chloro-2-methoxypyridine CAS No. 1211524-10-5](/img/structure/B2457588.png)
3-Bromo-4-chloro-2-methoxypyridine
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Description
“3-Bromo-4-chloro-2-methoxypyridine” is a chemical compound with the molecular weight of 222.47 . It is used as an intermediate for pharmaceutical and organic synthesis . The compound is a solid at room temperature .
Synthesis Analysis
The compound can be synthesized using various methods. One approach involves the use of pinacol boronic esters in a process known as catalytic protodeboronation . This method allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . Another approach uses (3-Bromo-2-methoxypyridin-4-yl)boronic acid as a building block for the synthesis of novel heterocyclic compounds.
Molecular Structure Analysis
The InChI code for “3-Bromo-4-chloro-2-methoxypyridine” is 1S/C6H5BrClNO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, the boronic acid group in (3-Bromo-2-methoxypyridin-4-yl)boronic acid can participate in various coupling reactions to create complex molecules.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature and has a molecular weight of 222.47 . It is slightly soluble in water .
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-chloro-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHKYPBXCPFNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-2-methoxypyridine |
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